2-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-6-phenyl-4,5-dihydropyridazin-3(2H)-one
Description
The compound 2-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-6-phenyl-4,5-dihydropyridazin-3(2H)-one (hereafter referred to as Compound A) is a dihydropyridazinone derivative featuring a 2-methoxyphenyl-substituted piperazine moiety linked via a methyl bridge to the pyridazinone core. This structural framework is associated with diverse pharmacological activities, including anti-inflammatory and receptor-modulating properties, as observed in analogs such as the anti-inflammatory 2-(4-methylphenyl)-4,6-dihydro-1H-pyridazin-3(4H)-one (IC50 = 11.6 μM) . However, direct pharmacological data for Compound A remain unreported, necessitating comparative analysis with structurally related compounds to infer its properties.
Properties
Molecular Formula |
C22H26N4O2 |
|---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
2-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-6-phenyl-4,5-dihydropyridazin-3-one |
InChI |
InChI=1S/C22H26N4O2/c1-28-21-10-6-5-9-20(21)25-15-13-24(14-16-25)17-26-22(27)12-11-19(23-26)18-7-3-2-4-8-18/h2-10H,11-17H2,1H3 |
InChI Key |
LSBLPLJMHDBTRE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CN3C(=O)CCC(=N3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-6-phenyl-4,5-dihydropyridazin-3(2H)-one typically involves multiple steps, starting with the preparation of the piperazine derivative. The piperazine ring is often synthesized through a Mannich reaction, where formaldehyde and a secondary amine react to form the piperazine core . The methoxyphenyl group is then introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity, including the use of high-pressure reactors and continuous flow systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-6-phenyl-4,5-dihydropyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The dihydropyridazinone core can be reduced to form a tetrahydropyridazinone.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium perm
Biological Activity
The compound 2-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-6-phenyl-4,5-dihydropyridazin-3(2H)-one is a member of the pyridazine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This compound features a piperazine moiety linked to a dihydropyridazine core, which is significant for its biological interactions. The presence of methoxy and phenyl groups enhances its lipophilicity and potential receptor binding affinity.
1. Antiinflammatory Activity
Research indicates that pyridazine derivatives exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. Studies have shown that compounds with similar structures can effectively reduce prostaglandin synthesis, which is crucial in inflammation pathways. The compound may act as a selective COX inhibitor, contributing to its anti-inflammatory effects .
2. Antiplatelet Activity
Pyridazine compounds have been reported to inhibit thromboxane A2 (TXA2) synthase, thus demonstrating antiplatelet activity. This mechanism is vital for preventing cardiovascular diseases associated with platelet aggregation. In vitro studies have revealed that these compounds can significantly reduce platelet aggregation in a dose-dependent manner .
3. Neuroprotective Effects
The compound's structural similarity to known neuroprotective agents suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research has indicated that pyridazine derivatives can modulate neurotransmitter systems and exhibit antioxidant properties .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: The compound acts as an inhibitor of key enzymes involved in inflammatory processes and platelet aggregation.
- Receptor Binding: Its ability to bind to specific receptors in the central nervous system may explain its neuroprotective effects.
- Oxidative Stress Reduction: The presence of phenolic structures may contribute to antioxidant activity, reducing oxidative stress in cells.
Case Studies
Several studies have explored the biological activity of pyridazine derivatives similar to the compound :
| Study | Findings |
|---|---|
| Bioorganic & Medicinal Chemistry Letters (2004) | Demonstrated antiplatelet activity in a series of pyridazine derivatives, highlighting their potential use in cardiovascular therapies. |
| South Asian Journal of Pharmaceutical Sciences (2019) | Reported on the anti-inflammatory effects of pyridazine compounds, emphasizing their role as COX inhibitors. |
| Bioorganic Chemistry (2019) | Investigated the antimicrobial properties of pyridazine derivatives, confirming broad-spectrum efficacy against various pathogens. |
Comparison with Similar Compounds
Table 1: Piperazine Substituent Variations
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups : The 2-methoxyphenyl group (electron-donating) may enhance piperazine basicity and receptor affinity compared to the 4-fluorophenyl group (electron-withdrawing) in .
- Core Flexibility: Compound A’s rigid dihydropyridazinone core likely improves metabolic stability over the flexible ethanone oxime analog in .
Dihydropyridazinone Core Modifications
The dihydropyridazinone scaffold is shared among several analogs, but substituents at the 2- and 6-positions significantly influence bioactivity:
Table 2: Dihydropyridazinone Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
